GSK3368715

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

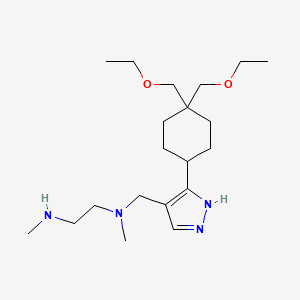

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEGERVLTUWZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 is an orally available, potent, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification is critical in regulating gene expression, RNA processing, DNA damage repair, and signal transduction. Dysregulation of PRMT1, the predominant type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective inhibitor of type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. These enzymes are responsible for asymmetric dimethylation of arginine residues (ADMA) on substrate proteins. By inhibiting these enzymes, this compound blocks the formation of ADMA, leading to a downstream cascade of cellular effects. This inhibition can disrupt oncogenic signaling pathways, impair DNA damage repair mechanisms, and ultimately lead to the suppression of tumor cell proliferation and survival.[1][2]

The following diagram illustrates the central role of PRMT1 in cellular signaling and the point of intervention for this compound.

Caption: Mechanism of action of this compound in inhibiting PRMT1-mediated protein arginine methylation.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of several type I PRMTs, with a particularly high affinity for PRMT1. The following table summarizes the in vitro inhibitory activity of this compound against a panel of PRMT enzymes.

| Target | IC50 (nM) | Ki app (nM) |

| PRMT1 | 3.1 | 1.5 - 81 |

| PRMT3 | 48 | 1.5 - 81 |

| PRMT4 | 1148 | 1.5 - 81 |

| PRMT6 | 5.7 | 1.5 - 81 |

| PRMT8 | 1.7 | 1.5 - 81 |

Table 1: In vitro inhibitory activity of this compound against type I PRMTs.[4]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models. In a BxPC3 pancreatic cancer xenograft model, this compound demonstrated significant dose-dependent tumor growth inhibition.

| Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition |

| BxPC3 (Pancreatic) | 150 | 78% |

| BxPC3 (Pancreatic) | 300 | 97% |

Table 2: In vivo efficacy of this compound in a pancreatic cancer xenograft model.[4]

Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT03666988) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[5][6]

| Dose | Cmax (ng/mL) | Tmax (hr) |

| 50 mg QD | 135 (± 68.1) | 1.0 (0.5 - 2.0) |

| 100 mg QD | 308 (± 131) | 1.0 (0.5 - 4.0) |

| 200 mg QD | 634 (± 254) | 1.0 (0.5 - 2.0) |

Table 3: Mean (±SD) plasma pharmacokinetic parameters of this compound on Day 15 of the Phase 1 trial. Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax.[5]

Clinical Pharmacodynamics

Target engagement was assessed by measuring the levels of asymmetric dimethylarginine (ADMA) on surrogate proteins in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.

| Dose | Tissue | Target Engagement |

| 100 mg QD | PBMCs | Target engagement observed |

| 100 mg QD | Tumor Biopsies | Modest and variable |

Table 4: Pharmacodynamic effects of this compound in the Phase 1 clinical trial.[5][6]

Experimental Protocols

In Vitro PRMT1 Enzymatic Assay

This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor against PRMT1.

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1 mM EDTA.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 0.4 µM of recombinant human PRMT1 enzyme to the reaction buffer. Add varying concentrations of this compound or vehicle control (DMSO) and incubate for 60 minutes at room temperature.

-

Substrate Addition and Methylation Reaction: Add 1 µg of a histone H4 peptide substrate and 1 µM of S-adenosyl-L-[methyl-³H]-methionine to initiate the methylation reaction. Incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding 6X SDS loading buffer and boiling at 95°C for 5 minutes.

-

Detection: Separate the reaction products by SDS-PAGE. Visualize the methylated substrate by fluorography. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

In-Cell Western Blot for Cellular PRMT1 Activity

This protocol outlines a method to assess the effect of this compound on PRMT1 activity within cells.

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF7) in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound or DMSO for 48 hours.

-

Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and a normalization antibody (e.g., total histone H4).

-

Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging and Quantification: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity of the H4R3me2a signal and normalize it to the total histone H4 signal to determine the level of PRMT1 inhibition.[7]

Clinical Trial Workflow

The Phase 1 clinical trial (NCT03666988) for this compound followed a dose-escalation design to determine the safety and tolerability of the drug. The study was terminated early due to a higher-than-expected incidence of thromboembolic events.[5][8]

Caption: Simplified workflow of the Phase 1 clinical trial for this compound (NCT03666988).

Conclusion

This compound is a potent and selective inhibitor of type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to safety concerns, the study of this compound has provided valuable insights into the therapeutic potential of targeting PRMT1 in cancer. The data and protocols presented in this guide serve as a resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the role of protein arginine methylation in disease and the development of novel therapeutic agents.

References

- 1. Facebook [cancer.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3368715 is a potent, orally active, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This class of enzymes plays a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene transcription, RNA processing, DNA repair, and signal transduction.[2] Dysregulation of Type I PRMTs is implicated in various cancers, making them a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical in vivo efficacy, and clinical trial findings. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction to Type I Protein Arginine Methyltransferases

Protein arginine methyltransferases (PRMTs) are a family of enzymes that transfer a methyl group from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. There are three main types of PRMTs based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). Type II PRMTs (PRMT5 and 9) also produce MMA but then generate symmetric dimethylarginine (sDMA). Type III PRMTs (PRMT7) only produce MMA.

Type I PRMTs, particularly PRMT1, are the predominant arginine methyltransferases in mammalian cells and have been linked to the progression of numerous solid and hematopoietic cancers.[2] Their substrates include a wide range of proteins involved in critical cellular functions. For instance, the methylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 is an activating mark for gene transcription. Type I PRMTs also methylate non-histone proteins involved in RNA splicing and the DNA damage response. The overexpression of Type I PRMTs in cancer can lead to aberrant gene expression and uncontrolled cell proliferation.

This compound: Mechanism of Action and Biochemical Profile

This compound (also known as EPZ019997) is a first-in-class, reversible, and SAM-uncompetitive inhibitor of Type I PRMTs.[1][3] Its mechanism of action involves binding to the protein substrate binding pocket of the enzyme. By inhibiting Type I PRMTs, this compound leads to a global reduction in aDMA levels and a corresponding increase in MMA and sDMA.[4]

Biochemical Activity

The inhibitory activity of this compound against a panel of PRMTs has been determined through various biochemical assays. The following tables summarize the reported IC50 and Kiapp values.

| Target | IC50 (nM) | Reference |

| PRMT1 | 3.1 | [3] |

| PRMT3 | 48 | [3] |

| PRMT4 (CARM1) | 1148 | [3] |

| PRMT6 | 5.7 | [3] |

| PRMT8 | 1.7 | [3] |

| PRMT5 | >20,408 | [5] |

| PRMT7 | >40,000 | [5] |

| PRMT9 | >15,000 | [5] |

Table 1: IC50 values of this compound against a panel of PRMT enzymes.

| Target | Kiapp (nM) | Reference |

| PRMT1 | 1.5 - 3.1 | [6] |

| PRMT3 | 48 | [6] |

| PRMT4 (CARM1) | - | |

| PRMT6 | 5.7 | [6] |

| PRMT8 | 1.7 - 81 | [6] |

Table 2: Apparent Ki values of this compound for Type I PRMTs.

Cellular Activity and In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[6] In a screen of 249 cancer cell lines from 12 different tumor types, the majority showed 50% or greater growth inhibition when treated with this compound.[3] Cytotoxic responses were particularly noted in lymphoma and acute myeloid leukemia (AML) cell lines.[4]

Cellular Proliferation Data

| Cell Line | Tumor Type | Assay | Duration | Result | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT/WST-1 | 7 days | Dose-dependent decrease in cell viability | [7] |

| Toledo | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |

| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |

| ACHN | Renal Carcinoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |

Table 3: Summary of in vitro anti-proliferative activity of this compound in various cancer cell lines.

In Vivo Preclinical Studies

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.[6]

In Vivo Efficacy Data

| Tumor Model | Dose (mg/kg) | Administration | Outcome | Reference |

| Toledo DLBCL Xenograft | 9.375 - 150 | Oral gavage | Reduced tumor volume | [5] |

| BxPC-3 Pancreatic Xenograft | 9.375 - 150 | Oral gavage | Reduced tumor volume | [5] |

| BxPC-3 Pancreatic Xenograft | 150, 300 | Oral gavage | 78% and 97% tumor growth reduction, respectively | [3] |

| ACHN Renal Carcinoma Xenograft | 150, 300 | Oral gavage | Reduced tumor growth | [5] |

| MDA-MB-468 Breast Cancer Xenograft | 150, 300 | Oral gavage | Reduced tumor growth | [5] |

| Pancreatic Adenocarcinoma PDX | 300 | Oral gavage | Reduced tumor growth | [5] |

| MDA-MB-468 Breast Cancer Xenograft | Not Specified | Subcutaneous | Slowed tumor growth | [7] |

Table 4: Summary of in vivo anti-tumor efficacy of this compound in preclinical models.

Clinical Development and Pharmacodynamics

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in adult patients with advanced solid tumors.[4]

Clinical Trial Summary

| Phase | Status | Indication | Doses Evaluated | Key Findings | Reference |

| 1 | Terminated | Advanced Solid Tumors | 50, 100, and 200 mg (oral, once-daily) | Dose-limiting toxicities at 200 mg. Higher-than-expected incidence of thromboembolic events. Limited target engagement and lack of clinical efficacy at lower doses. | [4] |

Table 5: Overview of the Phase 1 clinical trial of this compound.

Pharmacodynamic studies in the trial involved the measurement of aDMA levels in peripheral blood mononuclear cells (PBMCs) and tumor biopsies using liquid chromatography-mass spectrometry (LC-MS) and immunohistochemistry (IHC), respectively.[4] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose level.[4]

Signaling Pathways and Experimental Workflows

Type I PRMT Signaling Pathway

Caption: Type I PRMT-mediated arginine methylation pathway and the inhibitory action of this compound.

Experimental Workflow for In-Cell Western Analysis

Caption: A typical workflow for an In-Cell Western assay to assess the effect of this compound.

Detailed Experimental Protocols

In-Cell Western Assay

This protocol is adapted from methodologies used to characterize the cellular activity of this compound.[6]

-

Cell Seeding: Seed RKO cells in clear-bottom 384-well plates at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

-

Compound Treatment: Prepare a 20-point two-fold dilution series of this compound, with concentrations ranging from 29,325.5 nM to 0.03 nM. A 0.15% DMSO solution is used as a vehicle control. Add the compounds to the respective wells.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: After incubation, carefully remove the culture medium. Add ice-cold methanol to each well and incubate for 30 minutes at room temperature to fix the cells.

-

Washing: Aspirate the methanol and wash the wells with Phosphate Buffered Saline (PBS).

-

Blocking: Add Odyssey blocking buffer (Licor) to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Prepare the primary antibody solution (e.g., anti-aDMA specific antibody) in an appropriate antibody dilution buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C.

-

Washing: Wash the plates three times with PBS containing 0.1% Tween-20 (PBST).

-

Secondary Antibody Incubation: Prepare a solution of a fluorescently labeled secondary antibody that recognizes the primary antibody. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the plates three times with PBST, protected from light.

-

Imaging: Scan the plate using an appropriate imaging system (e.g., LI-COR Odyssey) to quantify the fluorescent signal in each well.

Cellular Proliferation Assay (MTT/WST-1)

This protocol is based on methods used to evaluate the anti-proliferative effects of this compound on breast cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 4 to 7 days) at 37°C and 5% CO2.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth relative to the DMSO-treated control cells.

Immunohistochemistry (IHC) for ADMA in Tumor Tissue

This is a general protocol for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections, which can be adapted for the detection of aDMA in tumor biopsies from preclinical or clinical studies.

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high-pH buffer to unmask the antigenic sites.

-

Blocking of Endogenous Peroxidase: Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking of Non-Specific Binding: Block non-specific antibody binding by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for aDMA overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody or a polymer-based detection system.

-

Detection: Apply an avidin-biotin-peroxidase complex or an enzyme-conjugated polymer and visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

Imaging and Analysis: Examine the stained slides under a microscope and quantify the staining intensity and distribution.

LC-MS/MS for ADMA Quantification in Plasma/PBMCs

This protocol outlines the general steps for the quantification of aDMA in biological fluids like plasma or cell lysates from PBMCs using liquid chromatography-tandem mass spectrometry.[8]

-

Sample Preparation:

-

Thaw plasma samples or PBMC lysates on ice.

-

Add an internal standard (e.g., stable isotope-labeled aDMA) to each sample, control, and standard.

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., a C18 or HILIC column).

-

Use an isocratic or gradient mobile phase to separate aDMA from other components in the sample.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for aDMA and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of aDMA standards.

-

Quantify the concentration of aDMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a potent and selective inhibitor of Type I PRMTs with demonstrated anti-tumor activity in preclinical models. While its clinical development was halted due to a challenging therapeutic window, it remains a valuable tool for investigating the biological roles of Type I PRMTs and for the development of next-generation inhibitors with improved safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and cancer drug discovery.

References

- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

GSK3368715: A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a crucial role in cellular processes through the post-translational modification of proteins by arginine methylation.[3] Dysregulation of PRMT activity, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4] This technical guide provides an in-depth overview of the target proteins and associated cellular pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Target Proteins and Inhibitory Activity

The primary molecular targets of this compound are the Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on substrate proteins.[5] this compound is a S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][2] The inhibitory activity of this compound against a panel of PRMTs has been quantified through various biochemical assays, with the key data summarized in the tables below.

Quantitative Inhibitory Activity of this compound

Table 1: IC50 Values for this compound Against Type I PRMTs

| Target PRMT | IC50 (nM) |

| PRMT1 | 3.1[1][2] |

| PRMT3 | 48[1][2] |

| PRMT4 (CARM1) | 1148[1][2] |

| PRMT6 | 5.7[1][2] |

| PRMT8 | 1.7[1][2] |

Table 2: Apparent Ki Values for this compound Against Type I PRMTs

| Target PRMT | Kiapp (nM) |

| PRMT1 | 1.5[6][7] |

| PRMT3 | N/A |

| PRMT4 (CARM1) | N/A |

| PRMT6 | N/A |

| PRMT8 | 81[6][7] |

Key Signaling Pathways Modulated by this compound

Inhibition of Type I PRMTs by this compound leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer. The primary consequences of PRMT1 inhibition include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, as well as broader impacts on RNA metabolism and the DNA damage response.

EGFR Signaling Pathway

PRMT1 has been shown to regulate the EGFR signaling pathway through multiple mechanisms. It can directly methylate the EGFR at arginines 198 and 200, and it can also be recruited to the EGFR promoter to activate its transcription.[8][9][10] Inhibition of PRMT1 with this compound can, therefore, lead to a downregulation of EGFR signaling, which is a key driver of cell proliferation and survival in many cancers.[9][11][12]

Wnt Signaling Pathway

PRMT1 can also activate the canonical Wnt signaling pathway.[13] It has been shown to be recruited to the promoters of key Wnt pathway components, such as LRP5 and PORCN, leading to their increased transcription.[10] By inhibiting PRMT1, this compound can suppress Wnt signaling, which is crucial for cancer cell proliferation and maintenance.[10][13]

RNA Metabolism and DNA Damage Response

PRMT1 plays a significant role in RNA metabolism, including RNA splicing, alternative polyadenylation, and transcription termination.[14][15][16] Inhibition of PRMT1 can impair these processes, leading to a downregulation of pathways involved in the DNA damage response.[14][15][16][17] This can induce genomic instability and ultimately inhibit tumor growth.[14][15][16]

Experimental Protocols

In Vitro PRMT Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 of a compound against PRMT enzymes.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time to allow for the methylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

-

Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[18]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., a cell line with known PRMT1 dependency). Harvest the cells and subcutaneously inject a specific number of cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.[20]

-

Drug Administration: Administer this compound orally to the treatment group at various dose levels and schedules. The control group receives a vehicle control.[7]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[20]

-

Endpoint and Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., pharmacodynamic marker analysis). Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of this compound.[20]

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[4] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[4] Despite this setback, the potent and selective inhibition of Type I PRMTs by this compound and its preclinical anti-tumor activity provide a strong rationale for the continued investigation of PRMT1 as a therapeutic target in oncology. Future research may focus on identifying patient populations most likely to respond to PRMT1 inhibition, exploring combination therapies, and developing next-generation inhibitors with improved safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. "PRMT1-dependent regulation of RNA metabolism and DNA damage response s" by Virginia Giuliani, Meredith A. Miller et al. [digitalcommons.butler.edu]

- 17. Dual role of PRMT1-dependent arginine methylation in cellular responses to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK3368715 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a primary focus on PRMT1. Preclinical studies have demonstrated its potential as an anti-cancer agent across a spectrum of solid and hematological malignancies. Its mechanism of action involves the inhibition of asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby impacting various cellular processes including gene expression, signal transduction, and DNA repair. A particularly promising area of research has been the observed synergistic anti-tumor effect when combined with PRMT5 inhibition, especially in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.

Despite promising preclinical data, the clinical development of this compound was halted. A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement in tumor tissues at tolerable doses and a lack of significant clinical efficacy.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and research workflows.

Introduction to this compound

This compound, also known as EPZ019997, is a small molecule inhibitor that selectively targets Type I PRMTs.[2] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues in proteins.[6][7] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention.[6][7] this compound was developed to investigate the therapeutic potential of inhibiting this pathway in oncology.

Mechanism of Action

This compound functions as a potent and reversible inhibitor of Type I PRMTs, showing high selectivity for PRMT1.[8] It acts by inhibiting the asymmetric dimethylation of arginine (ADMA) on a multitude of protein substrates, including histones and other cellular proteins.[6][7] This inhibition leads to a shift in the cellular methylation landscape, with a decrease in ADMA and a corresponding increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA).[9] The alteration of protein methylation patterns disrupts various cellular signaling pathways critical for cancer cell proliferation, survival, and migration.[6]

Signaling Pathway

The inhibition of PRMT1 by this compound has downstream effects on multiple signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival. By modulating the methylation of components within this pathway, this compound can lead to decreased cancer cell viability.

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated potent inhibitory activity against several Type I PRMTs and significant anti-proliferative effects in a wide range of cancer cell lines.

| Target/Cell Line | IC50/gIC50 | Reference |

| Enzyme Inhibition | ||

| PRMT1 | 3.1 nM | [10][11] |

| PRMT3 | 48 nM | [10][11] |

| PRMT4 (CARM1) | 1148 nM | [10][11] |

| PRMT6 | 5.7 nM | [10][11] |

| PRMT8 | 1.7 nM | [10][11] |

| Cellular Activity | ||

| Toledo (DLBCL) | 59 nM (gIC50) | [10] |

DLBCL: Diffuse Large B-cell Lymphoma

In Vivo Tumor Growth Inhibition

| Cancer Model | Dose | Tumor Growth Inhibition | Reference |

| Toledo (DLBCL Xenograft) | >75 mg/kg | Regression | [10] |

| BxPC3 (Pancreatic Xenograft) | 150 mg/kg | 78% | [10] |

| BxPC3 (Pancreatic Xenograft) | 300 mg/kg | 97% | [10] |

| Clear Cell Renal Carcinoma Xenograft | 150 mg/kg | 98% | [10] |

| Triple-Negative Breast Cancer Xenograft | 150 mg/kg | 85% | [10] |

| Pancreatic Adenocarcinoma (PDX) | 300 mg/kg | >90% | [10] |

PDX: Patient-Derived Xenograft

Phase 1 Clinical Trial (NCT03666988) Data

| Parameter | Value | Reference |

| Number of Patients | 31 | [3] |

| Dose-Limiting Toxicities (200 mg) | 25% (3/12 patients) | [3] |

| Thromboembolic Events (All Doses) | 29% (9/31 patients) | [3] |

| Best Overall Response | Stable Disease in 29% (9/31 patients) | [3] |

| Maximum Plasma Concentration (Tmax) | Within 1 hour post-dosing | [3] |

| Target Engagement in Tumor Biopsies (100 mg) | Modest and variable | [3] |

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (In-Cell Western)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 20-point two-fold dilution series starting from 29.3 µM) or DMSO as a vehicle control.[8]

-

Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[8]

-

Cell Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.[8]

-

Washing: Wash the wells with Phosphate Buffered Saline (PBS).[8]

-

Blocking: Block non-specific binding using a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate with a primary antibody against a housekeeping protein (e.g., β-actin) to normalize for cell number.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Scan the plate using an imaging system (e.g., LI-COR Odyssey) and quantify the fluorescence intensity. Calculate the gIC50 values based on the dose-response curve.

In Vivo Tumor Xenograft Studies

The following protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in mouse models.

-

Animal Models: Utilize immunodeficient mice (e.g., female NMRI nu/nu mice).[8] All animal procedures should be performed in a specific-pathogen-free facility and approved by an Institutional Animal Care and Use Committee.[12][13]

-

Tumor Implantation: Subcutaneously implant tumor cells or tumor fragments from a relevant cancer model (e.g., Toledo DLBCL, BxPC3 pancreatic cancer) into the flank of the mice.[8][12][14]

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally via gavage at various dose levels (e.g., 75 mg/kg, 150 mg/kg, 300 mg/kg) once daily.[8] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for ADMA levels) to confirm target engagement.

Clinical Trial Protocol (NCT03666988) - Phase 1

This was a first-in-human, open-label, dose-escalation study to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound.[15][16]

-

Part 1 (Dose Escalation):

-

Part 2 (Dose Expansion - Not Initiated):

-

This part was planned to further evaluate the RP2D in specific cohorts, including patients with DLBCL and other solid tumors such as pancreatic, bladder, and non-small cell lung cancer.[15]

-

-

Key Assessments:

-

Safety: Monitoring of adverse events, with a particular focus on thromboembolic events.

-

Pharmacokinetics: Analysis of plasma concentrations of this compound and its metabolites.[5]

-

Pharmacodynamics: Assessment of target engagement in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.[17]

-

Efficacy: Evaluation of tumor response according to RECIST 1.1 criteria.[5]

-

Synergistic Activity with PRMT5 Inhibition in MTAP-deficient Cancers

A significant finding in the preclinical evaluation of this compound is its synergistic anti-tumor activity when combined with the inhibition of PRMT5, the primary Type II PRMT.[1][2] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2][18]

MTAP is an enzyme involved in the methionine salvage pathway. Its deletion leads to the accumulation of the metabolite 2-methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 in MTAP-deleted cells sensitizes them to the effects of this compound, creating a synthetic lethal interaction. This finding provides a strong rationale for using MTAP status as a potential biomarker for patient selection in future clinical trials of Type I PRMT inhibitors.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. This compound - My Cancer Genome [mycancergenome.org]

- 8. selleckchem.com [selleckchem.com]

- 9. GEO Accession viewer [ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Trial: NCT03666988 - My Cancer Genome [mycancergenome.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTAP loss: a possible therapeutic approach for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

GSK3368715: A Technical Guide to its Effects on Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3368715, also known as EPZ019997, is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on arginine methylation, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and development of this and similar compounds.

Introduction to Arginine Methylation and this compound

Protein arginine methylation is a critical post-translational modification that plays a key role in regulating numerous cellular processes, including signal transduction, gene expression, and RNA metabolism. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA). Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2]

This compound is a first-in-class, orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[2][3] By inhibiting these enzymes, this compound disrupts the normal patterns of arginine methylation, leading to anti-proliferative effects in a broad range of cancer cell lines and in vivo tumor models.[2][4]

Mechanism of Action

This compound exerts its effects by binding to the substrate-binding pocket of Type I PRMTs, thereby preventing the transfer of a methyl group from the cofactor SAM to arginine residues on substrate proteins.[5] This inhibition leads to a global shift in arginine methylation states, characterized by a decrease in the levels of ADMA and a corresponding increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4]

Figure 1: Mechanism of this compound Action.

Quantitative Data

This compound has been shown to be a potent inhibitor of several Type I PRMTs. The following tables summarize its inhibitory activity and anti-proliferative effects.

Table 1: Inhibitory Activity of this compound against PRMTs

| PRMT Isoform | IC50 (nM) | Reference(s) |

| PRMT1 | 3.1 | [2][3] |

| PRMT3 | 48 | [3] |

| PRMT4 (CARM1) | 1148 | [3] |

| PRMT6 | 5.7 | [3] |

| PRMT8 | 1.7 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | gIC50 (nM) | Reference(s) |

| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | [2] |

| BxPC3 | Pancreatic Adenocarcinoma | Not explicitly stated, but showed significant tumor growth inhibition in vivo. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay is used to determine the potency of this compound against specific PRMT enzymes.

Materials:

-

Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)

-

Histone H4 peptide (substrate)

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

-

Phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction plate, combine the PRMT enzyme, histone H4 peptide, and this compound (or vehicle control).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated ³H-SAM.

-

Allow the filter paper to dry.

-

Place the filter paper in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Figure 2: In Vitro PRMT Inhibition Assay Workflow.

Western Blotting for Arginine Methylation

This method is used to assess the changes in global and substrate-specific arginine methylation in cells treated with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ADMA, anti-MMA, anti-SDMA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Harvest cells and prepare whole-cell lysates.

-

Quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of methylated proteins.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 3-7 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value.

Clinical Development and Future Directions

A Phase 1 clinical trial of this compound in patients with advanced solid tumors was initiated but was terminated early.[6][7] The study reported dose-limiting toxicities and a higher-than-expected incidence of thromboembolic events.[6] While the clinical development of this compound itself has been halted, the compound remains a valuable tool for preclinical research into the role of Type I PRMTs in cancer and other diseases. The insights gained from studies with this compound will be instrumental in the development of next-generation PRMT inhibitors with improved safety profiles.

Conclusion

This compound is a potent and selective inhibitor of Type I PRMTs that has significantly advanced our understanding of the biological roles of arginine methylation. This technical guide provides a compilation of its known properties and relevant experimental protocols to facilitate further investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.

References

- 1. mdanderson.org [mdanderson.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

GSK3368715: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particularly high affinity for PRMT1.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, a post-translational modification critical in regulating numerous cellular processes. Dysregulation of PRMT1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on global gene expression, and detailed protocols for relevant experimental assays.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues (ADMA). By blocking this process, this compound alters the methylation landscape of a multitude of protein substrates, including histones. Changes in histone methylation patterns directly influence chromatin structure and accessibility, thereby modulating the expression of downstream genes.[3] The inhibition of PRMT1 by this compound leads to a downstream cascade of events that ultimately impact cell proliferation, survival, and differentiation.

Impact on Global Gene Expression

Treatment of cancer cells with this compound induces significant alterations in their transcriptomic profiles. Multiple studies utilizing RNA sequencing (RNA-seq) have consistently demonstrated that this compound modulates the expression of genes involved in key cellular pathways.

Downregulation of Cell Cycle and DNA Repair Genes

A predominant effect of this compound is the downregulation of genes essential for cell cycle progression and DNA replication.[4] In multiple myeloma cells, for instance, gene expression profiling revealed a significant decrease in the expression of cohorts involved in cell proliferation and the DNA damage response.[4] This is consistent with the observed G0/G1 cell cycle arrest in cells treated with the inhibitor.[4] Similarly, in triple-negative breast cancer (TNBC) models, inhibition of Type I PRMTs with a structurally analogous compound, MS023, led to the downregulation of E2F targets and G2M checkpoint pathways.

Upregulation of Immune Response and Apoptosis-Related Genes

Conversely, this compound treatment has been shown to upregulate genes associated with the immune response and apoptosis. In a murine colon adenocarcinoma model (CT26), RNA-sequencing analysis of tumors treated with this compound revealed an activation of Type I and Type II interferon response genes. This suggests that this compound may not only directly inhibit tumor cell growth but also enhance anti-tumor immunity. Furthermore, transcriptomic analysis in multiple myeloma cells showed an upregulation of apoptosis-related gene signatures following PRMT1 suppression.

Table 1: Summary of a Representative Gene Set Downregulated by this compound in Multiple Myeloma Cells

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |

| CCNB1 | Cyclin B1 | -1.58 | <0.01 | Cell Cycle |

| CDK1 | Cyclin Dependent Kinase 1 | -1.42 | <0.01 | Cell Cycle |

| PLK1 | Polo-Like Kinase 1 | -1.71 | <0.01 | Cell Cycle |

| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -1.65 | <0.01 | Cell Cycle |

| MCM2 | Minichromosome Maintenance Complex Component 2 | -1.33 | <0.01 | DNA Replication |

| PCNA | Proliferating Cell Nuclear Antigen | -1.21 | <0.01 | DNA Replication |

| RAD51 | RAD51 Recombinase | -1.50 | <0.01 | DNA Damage Repair |

| BRCA1 | BRCA1 DNA Repair Associated | -1.39 | <0.01 | DNA Damage Repair |

Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment. Actual values can be found in the supplementary materials of the cited literature.

Table 2: Summary of a Representative Gene Set Upregulated by this compound in CT26 Tumor Cells

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 2.10 | <0.01 | Interferon Signaling |

| ISG15 | ISG15 Ubiquitin Like Modifier | 2.35 | <0.01 | Interferon Signaling |

| STAT1 | Signal Transducer And Activator Of Transcription 1 | 1.89 | <0.01 | Interferon Signaling |

| IRF7 | Interferon Regulatory Factor 7 | 2.05 | <0.01 | Interferon Signaling |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 2.50 | <0.01 | Immune Response |

| BAX | BCL2 Associated X, Apoptosis Regulator | 1.62 | <0.01 | Apoptosis |

| CASP3 | Caspase 3 | 1.48 | <0.01 | Apoptosis |

Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment. Actual values can be found in the supplementary materials of the cited literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the inhibition of PRMT1, which in turn affects downstream signaling pathways that control gene expression.

Caption: Mechanism of this compound action on gene expression.

Experimental Workflow for RNA-Sequencing Analysis

To assess the impact of this compound on gene expression, a standard RNA-sequencing workflow is employed.

Caption: Workflow for analyzing gene expression changes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Histone Methylation

This protocol is used to detect changes in the levels of specific histone arginine methylation marks following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R17me2a, anti-H4R3me2a, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

RNA-Sequencing

This protocol provides a general overview of the steps involved in an RNA-sequencing experiment to analyze the global gene expression changes induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer, Agilent)

-

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) (typically >8) are suitable for library preparation.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA using a commercial kit. This typically involves mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform. The sequencing depth should be sufficient to detect changes in gene expression (typically 20-30 million reads per sample).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly affected by this compound treatment.

-

Conclusion

This compound is a promising therapeutic agent that exerts its anti-cancer effects by inhibiting Type I PRMTs and subsequently altering the gene expression landscape of tumor cells. The downregulation of genes involved in cell proliferation and DNA repair, coupled with the upregulation of genes promoting apoptosis and immune responses, provides a strong rationale for its continued investigation in oncology. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to elucidating the full therapeutic potential of this compound.

References

- 1. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Western Analysis of Histone Modifications (Aspergillus nidulans) [en.bio-protocol.org]

- 4. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

A Technical Guide to Preclinical Studies of GSK3368715, a Type I PRMT Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the preclinical data for GSK3368715, a first-in-class, orally available, and reversible inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). The information presented is collated from various preclinical studies to serve as a technical resource for professionals in oncology and drug development.

Mechanism of Action

This compound is a potent, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that targets the protein substrate binding pocket of Type I PRMTs.[1] This family of enzymes, which includes PRMT1, 3, 4, 6, and 8, is responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on substrate proteins.[2][3][4] Dysregulation and overexpression of Type I PRMTs have been linked to the progression of numerous solid and hematopoietic cancers, playing a key role in cell proliferation, migration, and invasion.[2][5]

The primary mechanism of this compound is the inhibition of this asymmetric dimethylation process.[5] This leads to a global reduction in cellular ADMA levels and a corresponding accumulation of monomethyl-arginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[1][2][6][7] This shift in arginine methylation states on hundreds of protein substrates disrupts cellular signaling, gene expression, and RNA processing, ultimately leading to anti-tumor effects.[3][5]

References

- 1. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. bioengineer.org [bioengineer.org]

An In-depth Technical Guide to GSK3368715: A Potent and Selective Type I PRMT Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK3368715, a first-in-class, orally active, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting arginine methylation in oncology and other diseases.

Chemical Structure and Properties

This compound, also known as EPZ019997, is a small molecule inhibitor with the following chemical identity and properties. The compound is available in its parent form as well as hydrochloride and trihydrochloride salts.

Table 1: Chemical Identity of this compound and its Salts

| Identifier | Value |

| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine |

| CAS Number | 1629013-22-4 (Parent)[1] |

| 2227587-25-7 (HCl) | |

| 2227587-26-8 (3HCl)[2] | |

| Molecular Formula | C₂₀H₃₈N₄O₂ (Parent) |

| C₂₀H₃₈N₄O₂ · HCl (HCl)[3] | |

| C₂₀H₄₁Cl₃N₄O₂ (3HCl)[2] | |

| SMILES | CNCCN(CC1=CNN=C1C2CCC(COCC)(COCC)CC2)C[1] |

Table 2: Physicochemical Properties of this compound and its Salts

| Property | Value |

| Molecular Weight | 366.54 g/mol (Parent) |

| 403.0 g/mol (HCl)[3][4] | |

| 475.92 g/mol (3HCl)[2] | |

| Appearance | Solid[3] |

| Solubility | DMSO: 40 mg/mL (HCl)[3], 81 mg/mL (3HCl)[2] |

| Water: 81 mg/mL (3HCl) | |

| Ethanol: 81 mg/mL (3HCl) | |

| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Mechanism of Action and Biological Activity

This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs. These enzymes are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and DNA repair.[5] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers.[5]

This compound exhibits high potency and selectivity for Type I PRMTs, as demonstrated by its low nanomolar inhibition constants.

Table 3: In Vitro Potency of this compound against PRMT Enzymes

| Target | IC₅₀ (nM) | Kᵢapp (nM) |

| PRMT1 | 3.1[1][3] | 1.5[2] |

| PRMT3 | 48[1] | - |

| PRMT4 (CARM1) | 1148[1] | - |

| PRMT6 | 5.7[1] | - |

| PRMT8 | 1.7[1] | - |

| PRMT5 (Type II) | >20,408[3] | - |

| PRMT7 (Type III) | >40,000[3] | - |

| PRMT9 (Type II) | >15,000[3] | - |

The inhibitory activity of this compound translates into potent anti-proliferative effects across a broad range of cancer cell lines and significant anti-tumor activity in preclinical xenograft models.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing | Outcome |

| Toledo DLBCL | 9.375-150 mg/kg | Reduced tumor volume[3] |

| BxPC-3 Pancreatic | 150 mg/kg | 78% tumor growth reduction[1] |

| 300 mg/kg | 97% tumor growth reduction[1] | |

| ACHN Renal Carcinoma | 150 mg/kg & 300 mg/kg | Reduced tumor growth[3] |

| MDA-MB-468 Breast Cancer | 150 mg/kg & 300 mg/kg | Reduced tumor growth[3] |

Signaling Pathway

This compound targets the initial steps of protein arginine methylation catalyzed by Type I PRMTs. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.

Caption: Inhibition of Type I PRMTs by this compound blocks the formation of ADMA.

Experimental Protocols

In Cell Western (ICW) Assay for Cellular Potency

This protocol describes a method to determine the cellular potency of this compound by measuring its effect on the proliferation of cancer cell lines.[2]

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., a 20-point two-fold dilution series starting from 29.3 µM) or DMSO as a vehicle control (e.g., 0.15%).

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: Fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.

-

Washing: Wash the plates with phosphate-buffered saline (PBS).

-

Blocking: Block the wells with Odyssey blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for a housekeeping protein to normalize for cell number.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Signal Detection: Read the plate on an appropriate instrument (e.g., LI-COR Odyssey).

-

Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (gIC₅₀).

In Vivo Xenograft Tumor Model

This protocol provides a general outline for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.[2]

Methodology:

-

Animal Model: Utilize immunodeficient mice, such as female NMRI nu/nu mice.

-

Tumor Implantation: Implant tumor fragments or a suspension of cancer cells (e.g., Toledo, BxPC3) subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound orally via gavage at various doses (e.g., 75, 150, 300 mg/kg) daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Body Weight Monitoring: Monitor the body weight of the mice as a measure of general toxicity.

-

Endpoint: At the end of the study (e.g., based on tumor volume in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

GSK3368715: A Reversible Inhibitor of Type I Protein Arginine Methyltransferases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent and selective small molecule inhibitor of type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA repair, and signal transduction.[2][3] Dysregulation of PRMT activity is implicated in the pathogenesis of various diseases, notably cancer, making them attractive therapeutic targets.[4] This technical guide provides an in-depth overview of this compound, with a core focus on its reversible inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Reversibility and Mechanism of Action

This compound is characterized as a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I PRMTs.[5][6] Its reversible nature signifies that it binds to its target enzymes through non-covalent interactions, and its inhibitory effect can be reversed upon its dissociation. This is in contrast to irreversible inhibitors that form a stable, covalent bond with their target. The SAM-uncompetitive mechanism indicates that this compound binds to the PRMT-substrate complex, rather than competing with the SAM cofactor for its binding site.[6]

The inhibition of type I PRMTs by this compound leads to a significant shift in the cellular landscape of arginine methylation. Specifically, it blocks the formation of asymmetric dimethylarginine (ADMA), a hallmark of type I PRMT activity, resulting in the accumulation of monomethylarginine (MMA) and a subsequent increase in symmetric dimethylarginine (SDMA), which is catalyzed by type II PRMTs.[3][5]

Quantitative Data

The inhibitory potency and selectivity of this compound against various PRMT isoforms have been quantitatively assessed through biochemical assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Reference(s) |

| PRMT1 | 3.1 | [6] |

| PRMT3 | 48 | [6] |

| PRMT4 (CARM1) | 1148 | [6] |

| PRMT6 | 5.7 | [6] |

| PRMT8 | 1.7 | [6] |

Table 1: Inhibitory Potency (IC50) of this compound against Type I PRMTs

| Target Enzyme | Kiapp (nM) | Reference(s) |

| PRMT1 | 1.5 | [5] |

| PRMT3 | 81 | [5] |

| PRMT4 (CARM1) | - | |